2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide
CAS No.: 1251706-13-4
Cat. No.: VC6799842
Molecular Formula: C24H26ClN3O2
Molecular Weight: 423.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251706-13-4 |
|---|---|
| Molecular Formula | C24H26ClN3O2 |
| Molecular Weight | 423.94 |
| IUPAC Name | 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H26ClN3O2/c1-14(2)16-4-6-17(7-5-16)26-22(29)13-28-11-10-21-19(12-28)24(30)18-8-9-20(25)15(3)23(18)27-21/h4-9,14H,10-13H2,1-3H3,(H,26,29)(H,27,30) |
| Standard InChI Key | IPVIJBLLNNHULD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzo[b] naphthyridine core, a bicyclic heteroaromatic system fused with a benzene ring. Key substituents include:
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A 7-chloro-6-methyl-10-oxo moiety on the naphthyridine ring.
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An acetamide group at the 2-position, linked to a 4-isopropylphenyl side chain.
The IUPAC name, 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1, naphthyridin-2-yl)-N-(4-propan-2-ylphenyl)acetamide, reflects this topology.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>26</sub>ClN<sub>3</sub>O<sub>2</sub> | |
| Molecular Weight | 423.94 g/mol | |
| SMILES | CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)Cl | |
| InChIKey | IPVIJBLLNNHULD-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
While explicit details for this compound are scarce, analogous naphthyridine syntheses suggest multi-step strategies:
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Core Construction: Palladium-catalyzed coupling-annulation reactions, as demonstrated for benzo[b] naphthyridines using 2-chloroquinoline-3-carbonitriles .
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Substituent Introduction:
Analytical Validation
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Spectroscopy: Predicted <sup>1</sup>H NMR signals include aromatic protons (δ 6.5–8.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and acetamide carbonyl (δ ~170 ppm in <sup>13</sup>C NMR) .
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Crystallography: No published data exists, but molecular modeling (e.g., SYBYL) could predict interactions with biological targets .
Physicochemical Properties
Solubility and Lipophilicity
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logP: Estimated at ~4.2 (analogous to triazole-containing acetamides ), indicating moderate lipophilicity.
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Hydrogen Bonding: 2 H-bond donors (amide NH, naphthyridine NH) and 5 acceptors, suggesting moderate solubility in polar solvents.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| Polar Surface Area | ~55.6 Ų | Calculated from SMILES |
| logD (pH 7.4) | ~3.0 | Extrapolated from |
Biological Activity and Mechanisms
Selectivity Considerations
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